EGS Crosslinker

Overview

Description

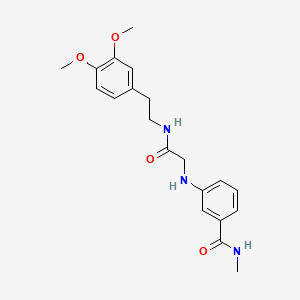

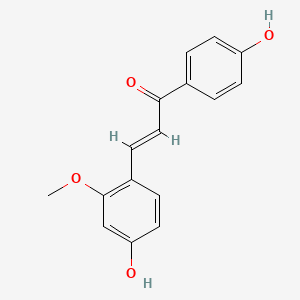

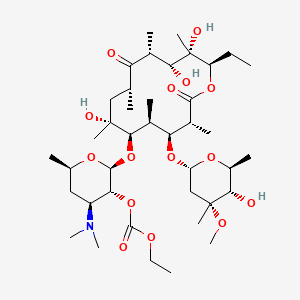

EGS Crosslinker is a homobifunctional crosslinker widely used in biochemical and molecular biology applications. This compound contains two amine-reactive N-hydroxysuccinimide (NHS) ester groups, which facilitate the formation of stable amide bonds with primary amines. The presence of a 12-atom spacer arm between the reactive groups allows for effective crosslinking of biomolecules, making it a valuable tool in protein conjugation and other crosslinking applications .

Mechanism of Action

Target of Action

The primary targets of EGS Crosslinker, also known as Ethylene glycol-bis(succinic acid N-hydroxysuccinimide ester) or Ethylene glycol bis(succinimidyl succinate) or EGNHS, are primary amines . These are found in proteins, particularly in the side chain of lysine (K) residues and the N-terminus of proteins .

Mode of Action

This compound is a homobifunctional crosslinking reagent. It contains two NHS ester groups at both ends of a 12-atom spacer that readily react towards primary amines . This reaction occurs at a pH of 7-9 . The crosslinker molecule carries reactive moieties that target amines . The NHS ester groups of EGS react with the primary amines of proteins to form covalent amide bonds .

Biochemical Pathways

This compound is often used in the study of protein-protein interactions . It can covalently link together interacting proteins, domains, or peptides by forming chemical bonds between specific amino acid functional groups on two or more biomolecules that occur in close proximity because of their interaction .

Pharmacokinetics

It’s important to note that egs is membrane-permeable , which allows it to be used for intracellular crosslinking .

Result of Action

The result of this compound’s action is the formation of covalent bonds between proteins that are in close proximity, effectively “freezing” them in place for study . This can help to reveal transient protein-protein interactions that might otherwise be difficult to detect . The crosslinks formed by EGS can be cleaved by treatment with hydroxylamine at pH 8.5 .

Action Environment

The action of this compound is influenced by several environmental factors. Its reactivity towards primary amines occurs at a pH of 7-9 . Furthermore, the crosslinks it forms can be cleaved by treatment with hydroxylamine at pH 8.5 . It’s also worth noting that EGS is membrane-permeable, allowing for intracellular crosslinking .

Biochemical Analysis

Biochemical Properties

Ethylene glycol bis(succinimidyl succinate) plays a significant role in biochemical reactions. It is used to covalently link together interacting proteins, domains, or peptides by forming chemical bonds between specific amino acid functional groups on two or more biomolecules that occur in close proximity because of their interaction . The compound targets primary amines, which exist at the N-terminus of each polypeptide chain and in the side chain of lysine residues .

Cellular Effects

Ethylene glycol bis(succinimidyl succinate) has profound effects on various types of cells and cellular processes. It is membrane-permeable, allowing for intracellular crosslinking . Some of the compound will react with amines as it traverses the cell membrane . This property enables it to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of Ethylene glycol bis(succinimidyl succinate) involves its reactive groups: NHS ester (both ends) that are reactive towards amino groups (primary amines) . These groups form covalent amide bonds with primary amines at physiological conditions, leading to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethylene glycol bis(succinimidyl succinate) change over time. The crosslinks formed are reversible at pH 8.5 using hydroxylamine for 3 to 6 hours at 37°C . This property allows for the study of the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

Ethylene glycol bis(succinimidyl succinate) is involved in metabolic pathways through its interaction with primary amines, which are part of protein structures

Transport and Distribution

Ethylene glycol bis(succinimidyl succinate) is transported and distributed within cells and tissues. It is membrane-permeable, allowing for intracellular crosslinking

Preparation Methods

Synthetic Routes and Reaction Conditions: EGS Crosslinker is synthesized through the reaction of ethylene glycol with succinic anhydride, followed by the introduction of N-hydroxysuccinimide groups. The reaction typically involves the following steps:

Formation of Ethylene Glycol Bis(succinic Acid): Ethylene glycol reacts with succinic anhydride in the presence of a catalyst to form ethylene glycol bis(succinic acid).

Activation with N-Hydroxysuccinimide: The bis(succinic acid) intermediate is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form ethylene glycol bis(succinimidyl succinate).

Industrial Production Methods: Industrial production of ethylene glycol bis(succinimidyl succinate) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: EGS Crosslinker primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester groups react with amine groups to form stable amide bonds.

Common Reagents and Conditions:

Reagents: Primary amines, hydroxylamine (for cleavage of crosslinks)

Conditions: Reactions are typically carried out in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is often performed at room temperature or slightly elevated temperatures to facilitate the formation of amide bonds.

Major Products: The major products of these reactions are crosslinked biomolecules, where ethylene glycol bis(succinimidyl succinate) serves as the linker between two amine-containing molecules .

Scientific Research Applications

EGS Crosslinker has a wide range of applications in scientific research, including:

Protein Crosslinking: Used to study protein-protein interactions by crosslinking proteins in their native state.

Antibody Conjugation: Facilitates the conjugation of antibodies to various labels, such as enzymes or fluorescent dyes, for use in immunoassays.

Drug Delivery: Employed in the development of drug delivery systems by crosslinking therapeutic agents to targeting molecules.

Biomaterials: Utilized in the fabrication of hydrogels and other biomaterials for tissue engineering and regenerative medicine

Comparison with Similar Compounds

EGS Crosslinker is often compared with other homobifunctional crosslinkers, such as:

Sulfo-EGS (ethylene glycol bis(sulfosuccinimidyl succinate)): A water-soluble analog of ethylene glycol bis(succinimidyl succinate) that is membrane-impermeable and used for cell surface labeling.

Disuccinimidyl Suberate (DSS): Another homobifunctional crosslinker with a shorter spacer arm, used for similar applications but with different spatial constraints.

Bis(sulfosuccinimidyl)suberate (BS3): A water-soluble crosslinker with a similar structure to DSS but with sulfo-NHS ester groups for increased solubility in aqueous solutions.

The uniqueness of ethylene glycol bis(succinimidyl succinate) lies in its membrane permeability and the length of its spacer arm, which allows for effective intracellular crosslinking and the study of protein interactions within cells .

Properties

IUPAC Name |

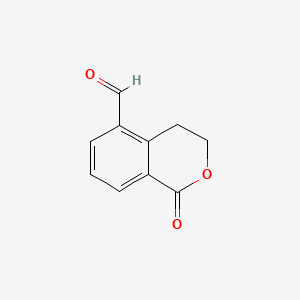

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethyl] butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O12/c21-11-1-2-12(22)19(11)31-17(27)7-5-15(25)29-9-10-30-16(26)6-8-18(28)32-20-13(23)3-4-14(20)24/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHLYJHNOCILIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85419-94-9 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,4-dioxobutyl]-ω-[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,4-dioxobutoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85419-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20990737 | |

| Record name | Ethane-1,2-diyl bis{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70539-42-3 | |

| Record name | Ethylene glycolylbis(succinimidyl succinate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070539423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 70539-42-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane-1,2-diyl bis{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYLENE GLYCOLYLBIS(SUCCINIMIDYL SUCCINATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZX9NM7QE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does EGNHS interact with proteins?

A1: EGNHS reacts primarily with the ε-amino groups of lysine residues on the protein surface. [] This reaction forms stable amide bonds, resulting in intra- or intermolecular crosslinking of proteins. [, ]

Q2: What is the significance of the crosslinking distance of EGNHS?

A2: EGNHS has a maximum crosslinking span of approximately 16 Å. [] This distance constraint makes it suitable for studying protein interactions and identifying specific lysine residues involved in protein structure and function.

Q3: Can EGNHS modify proteins without forming crosslinks?

A3: Yes, research has shown that EGNHS can modify lysine residues without forming crosslinks. In a study on Horseradish Peroxidase C, EGNHS was observed to modify Lys174 without forming a crosslink. []

Q4: How does EGNHS affect the stability of enzymes?

A4: EGNHS modification can enhance the thermal stability of enzymes. Studies on horseradish peroxidase, [, ] subtilisins, [] and trypsin [] demonstrate increased stability at elevated temperatures following EGNHS treatment, potentially due to the formation of stabilizing crosslinks.

Q5: Does EGNHS modification impact enzyme activity?

A5: EGNHS modification can alter enzyme activity. Some studies report increased catalytic activity, [] while others show a decrease, [] highlighting the importance of optimizing reaction conditions for specific enzyme-substrate systems.

Q6: Can EGNHS be used to study receptor binding?

A6: Yes, EGNHS has been extensively employed in receptor characterization studies. By crosslinking radiolabeled ligands to their receptors, EGNHS enables the identification and molecular weight determination of receptor proteins. [, , , , , , , , ]

Q7: What is the molecular formula and weight of EGNHS?

A7: The molecular formula of EGNHS is C14H16N2O10, and its molecular weight is 372.28 g/mol.

Q8: How does EGNHS perform in organic solvents?

A8: The performance of EGNHS-modified enzymes in organic solvents varies depending on the enzyme and solvent. Some studies show enhanced stability and activity in organic solvent mixtures, [, , ] suggesting potential applications in biocatalysis.

Q9: What are the main applications of EGNHS?

A9: EGNHS is primarily used for:

- Protein crosslinking: Studying protein-protein interactions, stabilizing enzyme structures, and investigating protein complexes. [, , ]

- Receptor characterization: Identifying receptor proteins, determining their molecular weight, and studying ligand-receptor interactions. [, , , , , , , , ]

- Biomaterial development: Enhancing the mechanical and thermal properties of biopolymers like collagen for tissue engineering applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B1671070.png)